

Application Note and Protocol: DPPH Radical Scavenging Assay for "Antioxidant agent-7"

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Compound of Interest

Compound Name: Antioxidant agent-7

Cat. No.: B3033100

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and reliable method for determining the antioxidant capacity of various substances.[1][2] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from purple to yellow.[1] The degree of discoloration, measured spectrophotometrically, is directly proportional to the antioxidant activity of the sample.[3] This application note provides a detailed protocol for evaluating the free radical scavenging activity of a compound designated as "Antioxidant agent-7" using the DPPH assay.

Principle of the Assay

The DPPH radical is a stable free radical that absorbs light at approximately 517 nm, giving it a deep violet color.[1] When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to DPPH-H (diphenylpicrylhydrazine), a non-radical form, which is yellow. This reduction can be monitored by measuring the decrease in absorbance at 517 nm. The percentage of DPPH radical scavenging activity is then calculated, and the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined.

Experimental Protocol

1. Materials and Reagents

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- **"Antioxidant agent-7"** (test sample)
- Ascorbic acid or Trolox (positive control)
- Methanol or ethanol (spectrophotometric grade)
- 96-well microplate or cuvettes
- Spectrophotometer or microplate reader capable of reading absorbance at 517 nm
- Micropipettes
- Vortex mixer

2. Preparation of Solutions

- DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.
- DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol or ethanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh daily and protected from light.
- **"Antioxidant agent-7"** Stock Solution: Prepare a stock solution of **"Antioxidant agent-7"** of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, DMSO).
- Serial Dilutions of **"Antioxidant agent-7"**: Prepare a series of dilutions of the **"Antioxidant agent-7"** stock solution to obtain a range of concentrations for testing (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
- Positive Control Stock Solution: Prepare a stock solution of ascorbic acid or Trolox (e.g., 1 mg/mL) in the same solvent as the test sample.

- Serial Dilutions of Positive Control: Prepare a series of dilutions of the positive control stock solution similar to the test sample.

3. Assay Procedure

- Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.
- Add 100 µL of the different concentrations of "**Antioxidant agent-7**" to the respective wells.
- Add 100 µL of the different concentrations of the positive control (ascorbic acid or Trolox) to separate wells.
- For the blank (control), add 100 µL of the solvent (e.g., methanol) to a well containing 100 µL of the DPPH working solution.
- Mix the contents of the wells thoroughly.
- Incubate the microplate in the dark at room temperature for 30 minutes.
- After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

$$\% \text{ Scavenging Activity} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

- A_{control} is the absorbance of the DPPH solution without the sample (blank).
- A_{sample} is the absorbance of the DPPH solution with the sample.

5. Determination of IC50 Value

The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. To determine the IC50 value, plot a graph of the percentage of scavenging activity against the corresponding concentrations of "**Antioxidant agent-7**". The IC50 value can then

be calculated from the graph by interpolation. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

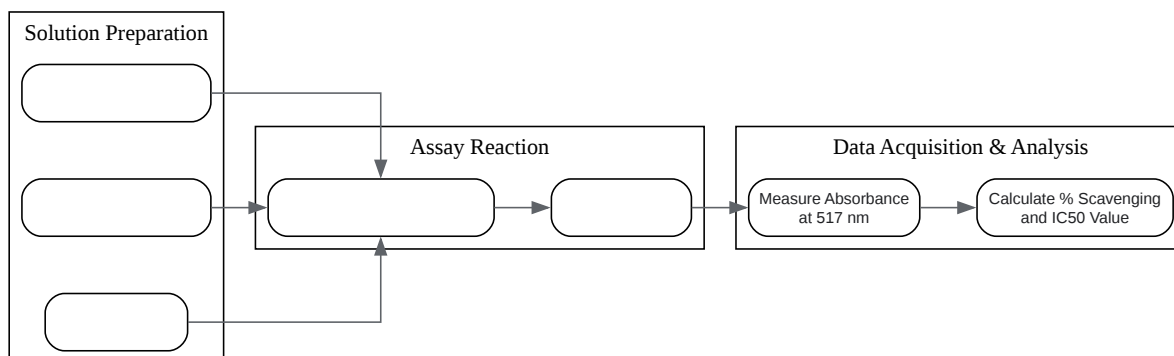
Table 1: DPPH Radical Scavenging Activity of "Antioxidant agent-7"

Concentration of "Antioxidant agent-7" (µg/mL)	Absorbance at 517 nm (Mean ± SD)	% Scavenging Activity
Control (0)	0.985 ± 0.015	0
62.5	0.763 ± 0.021	22.5
125	0.542 ± 0.018	45.0
250	0.315 ± 0.011	68.0
500	0.158 ± 0.009	84.0
1000	0.079 ± 0.005	92.0
IC50 (µg/mL)	145.8	

Table 2: Comparison of IC50 Values

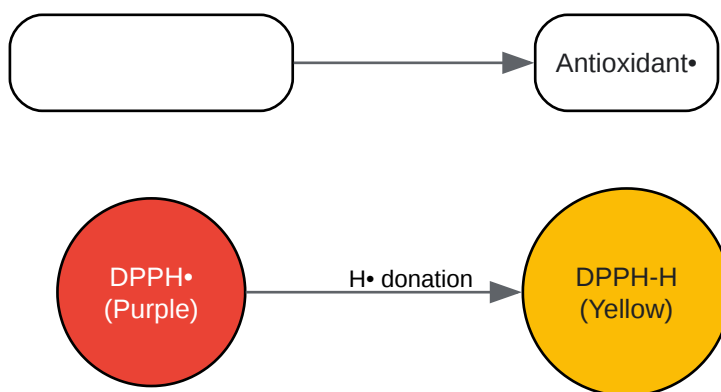
Compound	IC50 (µg/mL)
"Antioxidant agent-7"	145.8
Ascorbic Acid (Positive Control)	8.5

Visualizations



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Caption: Experimental workflow for the DPPH radical scavenging assay.



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Caption: Mechanism of DPPH radical scavenging by an antioxidant.

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References

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